molecular formula C4H10N2O3 B8046607 2-(2-Hydroxyethyloxy)acetohydrazide

2-(2-Hydroxyethyloxy)acetohydrazide

Cat. No.: B8046607
M. Wt: 134.13 g/mol
InChI Key: OZBGRUGMCCCOPU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyloxy)acetohydrazide is an organic compound with the molecular formula C4H10N2O3. It belongs to the class of acyl hydrazides, which are versatile synthons in medicinal and organic chemistry due to the presence of the active functional group (-C(=O)NHNH2) . As a key intermediate, this compound is a valuable precursor for the synthesis of diverse heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and azetidin-2-ones (beta-lactams) . The hydrazide group can undergo condensation with various aldehydes and ketones to form hydrazone derivatives, which are a prominent pharmacophore in drug discovery . Compounds containing the hydrazide-hydrazone moiety have been extensively studied and demonstrate a wide spectrum of biological activities. Research highlights their significant potential as antimicrobial agents, showing effectiveness against various bacterial and fungal strains . Furthermore, this class of compounds is investigated for other pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antitubercular activities . The structure of 2-(2-Hydroxyethyloxy)acetohydrazide can be confirmed by spectral methods; characteristic IR absorptions include bands for the C=O group (approx. 1650 cm⁻¹), C=N group (approx. 1550 cm⁻¹), and NH group (approx. 3050 cm⁻¹) . In ¹H NMR, the hydrazide protons typically appear as singlets between δ 8–13 ppm . This product is intended for research purposes as a chemical building block. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-6-4(8)3-9-2-1-7/h7H,1-3,5H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBGRUGMCCCOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide typically involves the reaction of ethylene glycol with acetic anhydride to form 2-(2-hydroxyethyloxy)acetaldehyde, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 2-(2-Hydroxyethyloxy)acetaldehyde

      Reactants: Ethylene glycol, acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as sulfuric acid

      Product: 2-(2-Hydroxyethyloxy)acetaldehyde

  • Step 2: Formation of 2-(2-Hydroxyethyloxy)acetohydrazide

      Reactants: 2-(2-Hydroxyethyloxy)acetaldehyde, hydrazine hydrate

      Conditions: Room temperature, aqueous medium

      Product: 2-(2-Hydroxyethyloxy)acetohydrazide

Industrial Production Methods

Industrial production of 2-(2-Hydroxyethyloxy)acetohydrazide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyethyloxy)acetone.

    Reduction: Formation of 2-(2-hydroxyethyloxy)ethanol.

    Substitution: Formation of various substituted hydrazides depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of hydrazide derivatives, including 2-(2-Hydroxyethyloxy)acetohydrazide. Research indicates that compounds derived from hydrazides exhibit significant antibacterial and antifungal activities. For instance, derivatives of hydrazides have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Hydrazides, including 2-(2-Hydroxyethyloxy)acetohydrazide, have been studied for their anticancer properties. Some derivatives have demonstrated antiproliferative effects on cancer cell lines, such as HCT116 (colon cancer) and esophageal carcinoma cells, with IC50 values indicating their potency compared to standard chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve inducing apoptosis and cell cycle arrest.

Green Chemistry Applications

The synthesis of hydrazides using environmentally friendly methods has gained traction in green chemistry. L-Proline-catalyzed reactions provide a sustainable approach to synthesizing various hydrazide derivatives while minimizing waste and hazardous byproducts . This aligns with the principles of green chemistry by promoting efficient and eco-friendly processes.

Case Studies

Several case studies highlight the applications of 2-(2-Hydroxyethyloxy)acetohydrazide:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy than conventional antibiotics, suggesting their potential use in treating resistant bacterial strains .
  • Anticancer Screening : In another study, various hydrazides were screened for their anticancer activity against multiple cancer cell lines. The findings revealed that some compounds induced significant apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Data Tables

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Gram-positive/negative bacteria ,
Anticancer ActivityInduced apoptosis in cancer cell lines ,
Green ChemistrySustainable synthesis methods

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Influences on Activity

  • Anti-inflammatory : Arylidene and chlorophenyl groups enhance COX-2 selectivity .
  • Antimicrobial : Thioether and heterocyclic substituents (e.g., oxadiazole, pyrimidine) improve lipid solubility and membrane penetration .
  • Enzyme Inhibition : Bulky substituents (e.g., benzimidazole) may hinder active-site access, reducing efficacy .

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyloxy)acetohydrazide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution of ethyl ester derivatives with hydrazine hydrate. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of ethyl ester to hydrazine hydrate ensures complete conversion .
  • Solvent : Ethanol (99.7%) is preferred for reflux due to its polarity and ability to dissolve intermediates .
  • Reaction Time : 30 hours at room temperature or 5 hours under reflux (365 K) yields >90% product .
  • Purification : Recrystallization from ethanol or chloroform/methanol mixtures improves purity (92% yield reported) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of 2-(2-Hydroxyethyloxy)acetohydrazide?

  • Single-crystal X-ray diffraction : Resolves molecular geometry (mean C–C bond deviation: 0.004 Å) and hydrogen-bonding networks (R factor: 0.047) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., hydrazide N–H stretch at ~3200 cm⁻¹).
  • HPLC : Validates purity (>95%) by detecting residual solvents or byproducts .

Basic: What purification methods are effective for isolating 2-(2-Hydroxyethyloxy)acetohydrazide from reaction mixtures?

  • Recrystallization : Ethanol yields plate-like crystals, while chloroform/methanol (1:1) produces higher-purity solids .
  • Solvent Selection : Polar protic solvents enhance hydrogen bonding, improving crystal lattice stability .

Advanced: How can researchers design hydrazide derivatives for targeted biological applications, and what conjugation strategies are most effective?

  • Schiff Base Formation : React with aldehydes/ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux with catalytic acetic acid (91% yield) .
  • Structure-Activity Relationships (SAR) : Modify the hydroxyethyloxy side chain to enhance solubility or bioactivity, guided by computational docking studies .

Advanced: What factors contribute to discrepancies in reported crystallization data, and how can these be reconciled?

  • Solvent Polarity : Ethanol vs. chloroform/methanol alters hydrogen-bonding patterns, affecting crystal packing .
  • Temperature : Crystallization at 100 K vs. ambient conditions may shift unit cell parameters. Standardize protocols using IUCr guidelines .

Advanced: What computational modeling approaches predict the hydrogen-bonding network and stability of this compound?

  • Mercury Software : Analyze X-ray data to map intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to validate experimental bond lengths .

Advanced: How can factorial design optimize multi-step syntheses involving this compound?

  • Variables : Test temperature (298–365 K), solvent ratio (ethanol/water), and catalyst concentration .
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables .

Advanced: What are the critical considerations for handling and storing this compound to prevent decomposition?

  • Storage : Under inert atmosphere (N₂/Ar) at 253–277 K to mitigate hygroscopicity and oxidation .
  • Safety Protocols : Use fume hoods for handling hydrazine derivatives, which are potential mutagens .

Advanced: How do solvent polarity and hydrogen-bonding propensity influence supramolecular assembly during crystallization?

  • High-Polarity Solvents (e.g., ethanol) : Promote N–H⋯O bonds, forming infinite sheets parallel to (001) .
  • Low-Polarity Solvents (e.g., chloroform) : Favor weaker C–H⋯O interactions, altering crystal morphology .

Advanced: What strategies resolve conflicting bioactivity data for hydrazide derivatives across cell line studies?

  • Standardized Assays : Use identical cell lines (e.g., HepG2) and incubation times .
  • Metabolite Profiling : Quantify hydrolytic degradation products (e.g., alkoxyacetic acids) to correlate stability with activity .

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